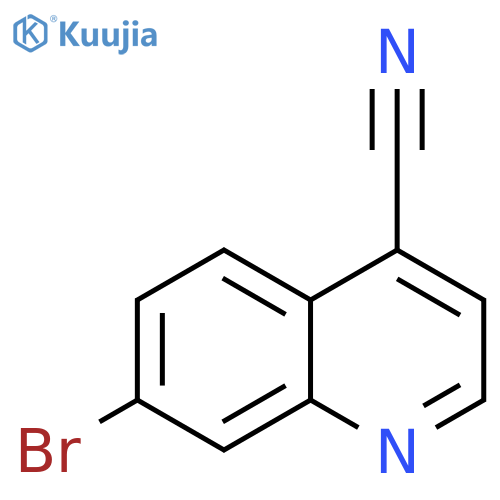Cas no 1537610-35-7 (7-Bromo-4-cyanoquinoline)

7-Bromo-4-cyanoquinoline structure
商品名:7-Bromo-4-cyanoquinoline
CAS番号:1537610-35-7
MF:C10H5BrN2
メガワット:233.064100980759
CID:5210030
7-Bromo-4-cyanoquinoline 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-4-cyanoquinoline
-
- インチ: 1S/C10H5BrN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H
- InChIKey: UMRQVJLWZSVMMU-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=C(Br)C=2)C(C#N)=CC=1
7-Bromo-4-cyanoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR70307-1g |
7-Bromo-4-cyanoquinoline |
1537610-35-7 | 95% | 1g |
£450.00 | 2025-02-20 | |
| abcr | AB598086-250mg |
7-Bromo-4-cyanoquinoline; . |
1537610-35-7 | 250mg |
€307.00 | 2024-07-19 | ||
| abcr | AB598086-1g |
7-Bromo-4-cyanoquinoline; . |
1537610-35-7 | 1g |
€841.00 | 2024-07-19 | ||
| Apollo Scientific | OR70307-250mg |
7-Bromo-4-cyanoquinoline |
1537610-35-7 | 95% | 250mg |
£150.00 | 2025-02-20 |
7-Bromo-4-cyanoquinoline 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
1537610-35-7 (7-Bromo-4-cyanoquinoline) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1537610-35-7)7-Bromo-4-cyanoquinoline

清らかである:99%/99%
はかる:250mg/1g
価格 ($):182/498